molecular formula C12H15NO3 B11058268 (2-Amino-4,5-dimethoxyphenyl)(cyclopropyl)methanone

(2-Amino-4,5-dimethoxyphenyl)(cyclopropyl)methanone

Cat. No.: B11058268
M. Wt: 221.25 g/mol
InChI Key: TXVKKFFJUVDLIM-UHFFFAOYSA-N
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Description

(2-Amino-4,5-dimethoxyphenyl)(cyclopropyl)methanone is an organic compound that features a phenyl ring substituted with amino and methoxy groups, along with a cyclopropyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(cyclopropyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4,5-dimethoxybenzaldehyde and cyclopropylmethyl ketone.

    Condensation Reaction: The key step involves a condensation reaction between 2-amino-4,5-dimethoxybenzaldehyde and cyclopropylmethyl ketone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dimethoxyphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(2-Amino-4,5-dimethoxyphenyl)(cyclopropyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone
  • (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone

Uniqueness

(2-Amino-4,5-dimethoxyphenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C12H15NO3/c1-15-10-5-8(12(14)7-3-4-7)9(13)6-11(10)16-2/h5-7H,3-4,13H2,1-2H3

InChI Key

TXVKKFFJUVDLIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2CC2)N)OC

Origin of Product

United States

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